molecular formula C9H16ClN3O B8349597 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride

Cat. No.: B8349597
M. Wt: 217.69 g/mol
InChI Key: KVZFJDVFIYZVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride typically involves the reaction of 4-methoxy-3,5-dimethyl-2-pyridinemethanol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydrazine group can form reactive intermediates that may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydrazinylmethyl)-4-methoxy-3,5-dimethylpyridinehydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methylhydrazine;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-6-4-11-8(5-12-10)7(2)9(6)13-3;/h4,12H,5,10H2,1-3H3;1H

InChI Key

KVZFJDVFIYZVSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CNN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (125.95 g) was added to a mixture of hydrazine monohydrate (360 ml) and methanol (3.3 L) under cooling in an ice bath, and the mixture was stirred for 30 minutes. Then, the ice bath was removed and the mixture was heated with stirring at 60° C. for 2.5 hours. After cooling to room temperature, water (1.5 L) was added to the reaction mixture, and about 3.5 L of the solvent was evaporated under reduced pressure. A 2 N sodium hydroxide solution (1 L) and sodium chloride (300 g) were added to the resulting concentrated residue, followed by extraction with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and filtered. Then, the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in dichloromethane (1.5 L). A 4 N solution of hydrochloric acid in dioxane (550 ml) was added under cooling in an ice bath, and then the mixture was stirred at −2° C. for 13 hours. The precipitated solid was collected by filtration, sequentially washed with dichloromethane, isopropyl ether and dichloromethane, and then dried to obtain the title compound (112.6 g, 68%).
Quantity
125.95 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
3.3 L
Type
solvent
Reaction Step One
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.